4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-9-18-15(22)13-10-7-5-6-8-12(10)24-17(13)19-16(23)14-11(4-2)20-21-25-14/h3-9H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDYRODOQTZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a carbamoyl group, which could potentially interact with various biological targets. For example, articaine, a compound that contains a similar structure (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biological Activity
The compound 4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide , a derivative of the thiadiazole scaffold, has garnered attention for its potential biological activities. This article explores its pharmacological properties based on current research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse biological activities due to the presence of the –N–C–S moiety. This structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
- Mechanism of Action : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that thiadiazole derivatives often exhibit significant cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis induction.
-
Case Studies :
- A study reported that related thiadiazole derivatives showed potent growth inhibition against breast cancer cells (MCF-7) with IC50 values as low as 0.28 µg/mL .
- Another investigation found that certain derivatives inhibited the survival of acute promyelocytic leukemia cells (HL-60) with IC50 values around 9.6 µM .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial Effects : Research indicates that compounds within this class demonstrate effective antibacterial activity against various pathogens. For example, certain derivatives have shown effective inhibition against Xanthomonas species with median effective concentrations (EC50) lower than traditional agents .
- Antifungal Activity : The antifungal potential is attributed to the ability of these compounds to inhibit ergosterol biosynthesis in fungi, targeting the enzyme 14-α-sterol demethylase .
Anti-inflammatory and Other Activities
The compound's potential as an anti-inflammatory agent has been noted in various studies. Thiadiazole derivatives have demonstrated comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. The compound has shown promising results as a c-Met inhibitor. In vitro evaluations demonstrated that it effectively inhibited cell proliferation in various human cancer cell lines, including MKN-45 cells. Mechanistically, it induces cell cycle arrest and apoptosis while inhibiting c-Met phosphorylation, suggesting its role as a targeted cancer therapy .
Antibacterial and Antitubercular Activity
Thiadiazole derivatives have been reported to exhibit significant antibacterial properties. Compounds similar to 4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide have demonstrated efficacy against various bacterial strains. For instance, derivatives containing terminal amide groups showed broad-spectrum antibacterial activity and were particularly effective against Mycobacterium smegmatis .
Structure-Activity Relationship (SAR)
The structure of thiadiazole compounds significantly influences their biological activity. A systematic study on the SAR revealed that modifications at specific positions can enhance potency against targets like c-Met and improve pharmacokinetic profiles. Variations in substituents on the thiadiazole ring can lead to increased binding affinity and selectivity towards cancer-related targets .
Case Studies
Chemical Reactions Analysis
Key Reaction:
Reactants : Cyclohexanone + ethyl cyanoacetate + sulfur + Et₃N
Product : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Yield : High (>80%)
Example Pathway:
-
Hydrazide Formation : React ethyl 3-oxobutanoate with hydrazine to form a hydrazide intermediate.
-
Cyclization : Treat with SOCl₂ to yield ethyl 1,2,3-thiadiazole-5-carboxylate .
-
Amidation : React with ethylamine in the presence of HOBt/EDC to form 4-ethyl-1,2,3-thiadiazole-5-carboxamide .
Coupling of Thiadiazole and Thiophene Moieties
The final step involves coupling the 1,2,3-thiadiazole-5-carboxamide with the tetrahydrobenzo[b]thiophene derivative via an amide bond. This is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt):
Reactants :
-
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
-
3-(Propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
Conditions : DCM or DMF, EDC, HOBt, DMAP, 0°C to room temperature, 12–24 hours
Yield : 60–75% (estimated from analogous reactions in )
Nucleophilic Substitution
The carboxamide groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example:
Cyclization Reactions
The thiadiazole ring participates in cycloaddition reactions with alkynes or nitriles to form fused heterocycles, though this is underexplored in the provided literature .
Biological Activity
Analogous 1,2,3-thiadiazole derivatives exhibit antifungal, anticancer, and antibacterial properties (MIC values: 0.69–30 μM) . The tetrahydrobenzo[b]thiophene moiety enhances lipid solubility, improving cell membrane penetration .
Challenges and Innovations
-
Regioselectivity : Ensuring substitution at the correct position on the thiophene ring requires careful control of reaction conditions .
-
Solubility : Polar aprotic solvents (DMF, DMSO) are critical for coupling reactions due to the compound’s low solubility .
This synthesis leverages established methodologies for heterocyclic assembly, with modifications tailored to the target compound’s structural complexity. Further studies on pharmacokinetics and in vivo efficacy are warranted.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
- Thiazole-based analogs (e.g., 4-methyl-N-aryl derivatives) exhibit receptor-targeting properties but lack the fused tetrahydrobenzo[b]thiophen system, which may limit their pharmacokinetic profiles .
- Substituent Impact : The propylcarbamoyl group in the target compound contrasts with smaller (methyl) or bulkier (trichloroethyl) substituents in analogs. Patent data (e.g., 4-methyl-N-(2,4,6-trimethylphenyl) analogs) suggest that aryl substituents improve potency (e.g., pIC₅₀ ~4.05–4.40), while alkyl chains like ethyl/propyl may optimize solubility .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s hybrid structure positions it as a candidate for oncology or infectious disease studies, leveraging the bioactivity of both thiadiazoles and tetrahydrobenzo[b]thiophens.
- Synthetic Challenges: The fused thiophen-thiadiazole system requires novel optimization of coupling and cyclization steps, contrasting with simpler thiazole/thiadiazole syntheses .
- Data Limitations : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays comparing its activity to benchmarks like 4-methyl-N-aryl thiazolecarboxamides .
Q & A
Q. What are the established synthetic methodologies for preparing 4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide?
Synthesis typically involves multi-step reactions, starting with cyclization of precursor carboxamides and thiadiazole intermediates. For example:
- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form hydrazine intermediates .
- Step 2 : Cyclize intermediates in DMF with iodine and triethylamine, leading to thiadiazole ring formation and sulfur elimination .
- Final Step : Introduce the ethyl and propylcarbamoyl groups via nucleophilic substitution or coupling reactions. Yield optimization often requires careful control of solvent polarity and temperature.
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on:
- 1H/13C NMR Spectroscopy : To verify proton environments and carbon frameworks (e.g., tetrahydrobenzo[b]thiophenyl and thiadiazole peaks) .
- Mass Spectrometry (ESI-MS) : For molecular weight confirmation (e.g., m/z matching calculated values) .
- HPLC Purity Analysis : To ensure >95% purity by monitoring retention times and peak integration .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial activity assessments include:
- In Vitro Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .
- pH-Dependent Activity Studies : Adjust assay media pH (e.g., 5.5–7.4) to evaluate stability and potency variations .
Advanced Research Questions
Q. How can researchers address low synthetic yields in analogous thiadiazole derivatives?
Low yields (e.g., 3–6% in related compounds ) may arise from:
- Side Reactions : Competing dimerization or hydrolysis. Mitigate by optimizing reaction time/temperature (e.g., shorter reflux periods) .
- Catalyst Screening : Test alternatives to iodine (e.g., CuI or FeCl3) to enhance cyclization efficiency .
- Purification Strategies : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from DCM/MeOH .
Q. What experimental designs resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable antimicrobial potency) require:
- Standardized Assay Conditions : Use CLSI guidelines for MIC testing, including consistent inoculum size and growth media .
- Metabolic Stability Studies : Compare half-lives in liver microsomes to identify degradation pathways affecting activity .
- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance across replicates and studies .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
- ADMET Prediction : Use SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to facilitate industrial compliance .
- Continuous Flow Chemistry : Improve heat/mass transfer for cyclization steps, reducing side-product formation .
- In-Line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time reaction monitoring .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group) .
- Lyophilization Trials : Assess stability in lyophilized vs. solution forms at -20°C and 4°C .
Q. What are best practices for validating biological assay reproducibility?
- Inter-Lab Collaboration : Share protocols and reference standards (e.g., ciprofloxacin for antimicrobial assays) .
- Blinded Replicates : Assign coded samples to technicians to minimize bias .
- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
